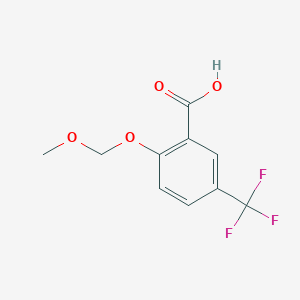

2-(methoxymethoxy)-5-(trifluoromethyl)benzoic Acid

Description

Properties

IUPAC Name |

2-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-5-17-8-3-2-6(10(11,12)13)4-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAOVNBDPOMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473204 | |

| Record name | 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368422-27-9 | |

| Record name | 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a trifluoromethyl group and methoxymethoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C10H9F3O4

- Molecular Weight : 250.17 g/mol

- Structure : The compound features a benzoic acid core with distinct substituents that enhance its reactivity and biological profile.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and bioavailability.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It could interact with various receptors, modulating their activity and affecting cellular signaling pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies suggest that related benzoic acid derivatives possess significant antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antibacterial Activity

A comparative study evaluated the antibacterial effects of several benzoic acid derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4.0 | MRSA |

| 4-Hydroxybenzoic Acid | 8.0 | E. coli |

| Salicylic Acid | 16.0 | S. aureus |

These results indicate that the compound exhibits potent antibacterial activity, particularly against MRSA .

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inhibiting the growth of cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

The data suggest that this compound may induce apoptosis and halt cell cycle progression in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption characteristics due to their lipophilic nature. The solubility profile suggests good bioavailability, although further studies are needed to elucidate the exact pharmacokinetic parameters for this specific compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 2-{[2-Chloro-5-(Trifluoromethyl)Phenyl]Amino}-5-Methoxybenzoic Acid (CF1)

- Structure: Position 2 has an amino group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety; position 5 retains a methoxy group.

- Molecular Weight : 350.7 g/mol (vs. 250.17 g/mol for the target), which could reduce bioavailability due to increased size.

2.1.2 2-((4-Methoxyphenyl)Amino)-5-(Trifluoromethyl)Benzoic Acid (3b)

- Structure: Position 2 features a 4-methoxyphenylamino group; position 5 retains trifluoromethyl.

- Key Differences: The amino group at position 2 may confer antiviral activity (as seen in SARS-CoV-2 inhibitors in ). The melting point (186–190°C) suggests higher crystallinity than the target compound, though the target’s exact mp is unspecified .

2.1.3 2-Chloro-5-(Trifluoromethyl)Benzoic Acid

- Structure : Position 2 is chloro; position 5 is trifluoromethyl.

- Key Differences: The chloro group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2.5–3.0).

Functional Group Variations

2.2.1 Ether vs. Thioether Substituents

2.2.2 Methoxy vs. Methoxymethoxy

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Acidity (Relative) | Solubility (Predicted) |

|---|---|---|---|---|

| 2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid | 250.17 | Methoxymethoxy (position 2) | Moderate | Moderate (ether enhances) |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | 224.55 | Chloro (position 2) | High | Low |

| 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid | 316.27 | Thioether (position 2) | Moderate | Low (thioether reduces) |

Preparation Methods

Protection of Salicylic Acid or Methyl Salicylate

- Starting material: Methyl salicylate (methyl 2-hydroxybenzoate).

- Reagents: Sodium hydride (NaH) as a base and chloromethyl methyl ether for methoxymethylation.

- Procedure:

- Dissolve methyl salicylate in tetrahydrofuran (THF) and cool to 0 °C.

- Add NaH portion-wise to generate the phenolate ion.

- Slowly add chloromethyl methyl ether, allowing the reaction mixture to warm to room temperature and stir for 16 hours.

- Quench with water and saturated sodium bicarbonate solution.

- Extract with ethyl acetate, dry, and concentrate to obtain methyl 2-(methoxymethoxy)benzoate.

Hydrolysis to the Benzoic Acid

- Reagents: Aqueous lithium hydroxide (LiOH) in ethanol.

- Procedure:

- Dissolve methyl 2-(methoxymethoxy)benzoate in ethanol.

- Add aqueous LiOH and stir at room temperature for 24 hours.

- Acidify the mixture to pH 3 with aqueous HCl.

- Extract with ethyl acetate, dry, and concentrate to yield 2-(methoxymethoxy)benzoic acid as a white solid with about 70% yield.

This method is well-documented and provides a reliable route to the protected benzoic acid intermediate.

Introduction of the Trifluoromethyl Group at the 5-Position

The direct trifluoromethylation of aromatic rings is challenging; therefore, the trifluoromethyl substituent is often introduced prior to or during the synthesis of the benzoic acid derivative.

Preparation of 2-Chloro-5-(trifluoromethyl)benzoic Acid as a Precursor

A key intermediate is 2-chloro-5-(trifluoromethyl)benzoic acid, which can be synthesized via:

- Starting material: p-Trifluoromethyl chlorobenzene.

- Reagents: tert-Butyl lithium (t-BuLi) as a strong base, tertiary amines such as N,N-diisopropylethylamine (DIPEA), and dry ice (solid CO2) as a carboxylation agent.

- Procedure:

- Dissolve p-trifluoromethyl chlorobenzene and DIPEA in anhydrous tetrahydrofuran (THF).

- Cool the mixture to -75 to -80 °C under inert atmosphere.

- Slowly add t-BuLi to generate the corresponding aryllithium intermediate.

- Stir for about 1 hour to ensure complete lithiation.

- Slowly add the aryllithium solution onto the surface of dry ice, stirring for 30-60 minutes to effect carboxylation.

- Allow dry ice to sublimate completely.

- Acidify the reaction mixture to pH 3-4 with aqueous hydrochloric acid.

- Remove organic solvents under reduced pressure.

- Add water and stir at 5-10 °C for several hours to precipitate the crude benzoic acid.

- Filter, wash, and dry to obtain crude 2-chloro-5-(trifluoromethyl)benzoic acid.

- Recrystallize from hexane to purify, yielding product with over 89% yield and >98% purity.

This method is industrially favorable due to high yield, straightforward purification, and use of readily available reagents.

Combining Methoxymethoxy Protection with Trifluoromethyl Substitution

While the above steps describe the preparation of the individual functional groups, the synthesis of this compound involves integrating these steps:

- Starting from 2-chloro-5-(trifluoromethyl)benzoic acid or its derivatives, the hydroxyl group at the 2-position is introduced or protected as a methoxymethoxy ether.

- Alternatively, the methoxymethoxy protection can be installed on 2-hydroxy-5-(trifluoromethyl)benzoic acid obtained by selective substitution or functional group transformation.

- Protection is typically done using chloromethyl methyl ether under basic conditions, as in the preparation of 2-(methoxymethoxy)benzoic acid.

Due to limited direct literature on the exact preparation of this compound, the synthesis is inferred by combining the well-established methods for the protected benzoic acid and trifluoromethylated benzoic acid intermediates.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield / Purity | Notes |

|---|---|---|---|---|---|

| 1 | Methyl salicylate | NaH, chloromethyl methyl ether, THF, 0 °C to RT | Methyl 2-(methoxymethoxy)benzoate | High (not specified) | MOM protection of phenol |

| 2 | Methyl 2-(methoxymethoxy)benzoate | LiOH (aq), EtOH, RT, 24 h | 2-(Methoxymethoxy)benzoic acid | ~70% | Hydrolysis of ester |

| 3 | p-Trifluoromethyl chlorobenzene | t-BuLi, DIPEA, THF, -75 to -80 °C, dry ice, HCl | 2-Chloro-5-(trifluoromethyl)benzoic acid | ~90%, >98% purity | Aryllithium formation and carboxylation |

| 4 | 2-Hydroxy-5-(trifluoromethyl)benzoic acid or derivative | NaH, chloromethyl methyl ether, THF | This compound | Expected moderate to high | MOM protection on trifluoromethylated acid |

Research Findings and Analytical Data

- The MOM protection step is typically confirmed by ^1H NMR and ^13C NMR, showing characteristic signals for the methoxymethoxy group (e.g., singlet near 5 ppm for –OCH2O– and 3.5 ppm for –OCH3).

- The trifluoromethyl group is confirmed by ^19F NMR and mass spectrometry with characteristic m/z values.

- Purity and identity of the benzoic acid derivatives are verified by melting point determination (e.g., 91.5-92.4 °C for 2-chloro-5-(trifluoromethyl)benzoic acid) and HPLC (>98% purity).

- The carboxylation step using dry ice is critical for high yield and purity, with careful control of temperature and pH during work-up.

Q & A

How can one design a synthetic route for 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid, and what key steps must be optimized?

Methodological Answer:

A plausible synthesis involves introducing the methoxymethoxy group via a protective strategy. For example, starting with 5-(trifluoromethyl)salicylic acid, the hydroxyl group can be protected using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH in DMF). Subsequent oxidation or carboxylation steps may be required to ensure regioselectivity. Key optimizations include:

- Protection efficiency : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or side reactions .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, ensuring removal of unreacted MOM-Cl .

- Trifluoromethyl stability : Ensure reaction conditions (pH, temperature) do not degrade the CF₃ group, verified by ¹⁹F NMR .

What analytical techniques are critical for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish methoxymethoxy (-OCH₂OCH₃) from aromatic protons. Overlapping signals may arise due to the CF₃ group’s electronegativity; deuterated DMSO can enhance resolution .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses may indicate incomplete purification or degradation; repeat analysis with fresh samples .

- Elemental analysis : Cross-validate with combustion analysis to resolve conflicts (e.g., unexpected oxygen content due to residual solvent) .

How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

- Crystallization : Use vapor diffusion with solvents like acetone/water. The CF₃ group may hinder crystal formation; try seeding or adjusting supersaturation .

- Data collection : Resolve twinning or low-resolution issues by collecting high-redundancy datasets at synchrotron sources. For SHELXL refinement, apply restraints for the methoxymethoxy group’s flexible CH₂-O-CH₃ moiety to avoid overfitting .

- Validation : Check R-factors and ADP (Atomic Displacement Parameter) consistency. High ADP values for the CF₃ group may require isotropic refinement .

What strategies can mitigate discrepancies in biological activity assays involving this compound?

Advanced Answer:

- Batch variability : Characterize each batch via HPLC to ensure >98% purity. Impurities like deprotected intermediates (e.g., 5-(trifluoromethyl)salicylic acid) can skew bioactivity results .

- Solubility optimization : Use DMSO stocks with sonication and confirm concentration via UV-Vis. Precipitation in aqueous buffers may lead to false negatives; consider surfactants (e.g., Tween-20) .

- Control experiments : Include analogs (e.g., 2-methoxy derivatives) to isolate the methoxymethoxy group’s contribution to activity .

How can computational methods predict the reactivity of the methoxymethoxy group under acidic or basic conditions?

Advanced Answer:

- DFT calculations : Use Gaussian or ORCA to model hydrolysis pathways. The methoxymethoxy group’s lability can be predicted by analyzing bond dissociation energies (BDEs) of the O-CH₂-O linkage .

- pKa estimation : Tools like MarvinSketch predict protonation states. Under acidic conditions, the ether may cleave; validate with experimental pH-rate profiles .

- MD simulations : Study solvation effects to optimize reaction solvents (e.g., THF vs. MeCN) for stability .

How should researchers address low yields in the final carboxylation step of the synthesis?

Methodological Answer:

- Reagent selection : Replace traditional carboxylation agents (e.g., CO₂ under high pressure) with milder alternatives like Knochel’s Mg-mediated carboxylation .

- Temperature control : Maintain reactions at -20°C to prevent decarboxylation, monitored via in-situ IR for CO₂ release .

- Workup : Acidify cautiously (pH 2-3) to precipitate the product without degrading the methoxymethoxy group, confirmed by ¹H NMR .

What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Desiccation : Store under argon in sealed vials with molecular sieves to avoid hydrolysis of the methoxymethoxy group .

- Temperature : Keep at -20°C; long-term storage at -80°C if >6 months. Conduct stability studies via accelerated degradation (40°C/75% RH) to establish shelf-life .

- Light protection : Amber vials prevent UV-induced radical reactions, especially with the CF₃ group .

How can researchers differentiate between regioselective vs. non-selective functionalization in derivatives of this compound?

Advanced Answer:

- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-methoxymethoxy) to track reaction pathways via NMR .

- Kinetic studies : Use stopped-flow techniques to compare rates of substitution at different positions. For electrophilic attacks, the CF₃ group’s meta-directing effect favors functionalization at specific sites .

- Crystallographic evidence : Compare X-ray structures of derivatives to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.